An In-depth Technical Guide to the Physicochemical Properties of Substituted 7-Azaindoles: A Focus on 4-Fluoro and 5-Hydroxy Analogs
An In-depth Technical Guide to the Physicochemical Properties of Substituted 7-Azaindoles: A Focus on 4-Fluoro and 5-Hydroxy Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 4-fluoro-5-hydroxy-7-azaindole is limited in publicly available literature. This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological relevance of closely related 4-fluoro-7-azaindole and 5-hydroxy-7-azaindole derivatives to serve as a valuable resource for researchers in the field.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the indole ring while offering modulated physicochemical properties such as improved solubility and metabolic stability.[1] The introduction of substituents, particularly fluorine and hydroxyl groups, can further influence the molecule's electronic and steric properties, impacting its biological activity and pharmacokinetic profile. This technical guide consolidates available data on key physicochemical parameters, outlines general synthetic approaches, and provides a framework for understanding the structure-property relationships of these important heterocyclic compounds.
Physicochemical Properties
The physicochemical properties of 7-azaindole derivatives are crucial for their behavior in biological systems. The introduction of a fluorine atom at the 4-position and a hydroxyl group at the 5-position is expected to significantly alter properties such as acidity, lipophilicity, and melting point. Below is a summary of available data for the parent 4-fluoro- and 5-hydroxy-7-azaindole compounds.
Table 1: Physicochemical Data of 4-Fluoro-7-Azaindole and 5-Hydroxy-7-Azaindole
| Property | 4-Fluoro-7-azaindole | 5-Hydroxy-7-azaindole | Notes |
| Molecular Formula | C₇H₅FN₂[2] | C₇H₆N₂O[3] | |
| Molecular Weight | 136.13 g/mol [4] | 134.14 g/mol [3] | |
| Melting Point | 111-112 °C[2] | Not available | Data for the unsubstituted 7-azaindole is 105-107 °C.[5] |
| pKa | Not directly available | Not directly available | The pKa of 7-azaindole is reported as 3.67, indicating it is the most acidic among the azaindole isomers.[6] Substitution will alter this value. |
| LogP (calculated) | 1.4[4] | Not available | The LogP of the parent 7-azaindole is a key parameter for drug design.[1] |
| Appearance | Off-white solid[7] | White powder[8] | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol, THF. | Not directly available | Azaindoles generally show improved aqueous solubility compared to their indole counterparts.[9] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of 7-azaindole derivatives. The following are reported ¹H NMR spectral data for 4-fluoro-7-azaindole and 4-hydroxy-7-azaindole, which can serve as a reference for the characterization of 4-fluoro-5-hydroxy-7-azaindole.
¹H NMR of 4-Fluoro-7-azaindole (in CDCl₃, 400MHz):
-
δ 10.52 (brs, 1H)
-
δ 8.30-8.25 (m, 1H)
-
δ 7.32-7.30 (m, 1H)
-
δ 6.81 (dd, 1H)
-
δ 6.59 (s, 1H)[7]
¹H NMR of 4-Hydroxy-7-azaindole:
-
A publicly available ¹H NMR spectrum for 4-hydroxy-7-azaindole can be found in the literature, which is crucial for structural verification.[10]
Experimental Protocols: Synthesis of Substituted 7-Azaindoles
The synthesis of functionalized 7-azaindoles can be achieved through various organic reactions. Below are generalized protocols for the preparation of 4-substituted 7-azaindoles, which could be adapted for the synthesis of 4-fluoro-5-hydroxy-7-azaindole.
General Protocol for the Synthesis of 4-Halogenated-7-Azaindole:
This method involves the N-oxidation of 7-azaindole followed by halogenation.
-
N-Oxidation: 7-azaindole is dissolved in an organic solvent (e.g., THF, ethylene glycol monomethyl ether). Hydrogen peroxide is added, and the reaction is stirred at a controlled temperature (e.g., 5-15 °C) for 2-5 hours to yield N-oxide-7-azaindole.[11]
-
Halogenation: The N-oxide-7-azaindole is then treated with a phosphorus oxyhalide (e.g., POCl₃, POBr₃) in a solvent like acetonitrile, with a catalyst such as diisopropylethylamine, to introduce the halogen at the 4-position.[11]
General Protocol for Palladium-Catalyzed Cross-Coupling Reactions:
4-halo-7-azaindoles serve as versatile intermediates for introducing various substituents via palladium-catalyzed cross-coupling reactions.
-
A mixture of the 4-halo-7-azaindole, a suitable palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or K₂CO₃) is prepared in an appropriate solvent (e.g., dioxane).[12]
-
The desired coupling partner (e.g., an aniline for C-N coupling or a phenol for C-O coupling) is added to the mixture.[12]
-
The reaction is heated under an inert atmosphere until completion.
-
The product is then isolated and purified using standard techniques such as column chromatography.
The following diagram illustrates a generalized synthetic workflow for the functionalization of the 7-azaindole scaffold.
Caption: General synthetic pathway for 4-substituted 7-azaindoles.
Potential Signaling Pathways and Biological Relevance
Derivatives of 7-azaindole are known to be biologically active and have been investigated as inhibitors of various protein kinases.[1] The 7-azaindole core can act as a hinge-binding motif, forming hydrogen bonds with the protein backbone, similar to the adenine in ATP.[6] The substituents on the azaindole ring play a crucial role in determining the selectivity and potency of these inhibitors.
The introduction of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of metabolism. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the active site of a target protein.
The logical relationship for the role of substituted 7-azaindoles as kinase inhibitors can be visualized as follows:
Caption: Interaction of 7-azaindole with a kinase active site.
This technical guide provides a foundational understanding of the physicochemical properties and synthetic strategies for 4-fluoro- and 5-hydroxy-substituted 7-azaindoles. While direct data for 4-fluoro-5-hydroxy-7-azaindole remains scarce, the information presented herein on analogous compounds offers valuable insights for researchers engaged in the design and development of novel 7-azaindole-based therapeutic agents. Further experimental investigation is warranted to fully characterize this specific compound and elucidate its potential in drug discovery.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 5-Hydroxy-7-azaindole 97% | CAS: 98549-88-3 | AChemBlock [achemblock.com]
- 4. 4-Fluoro-1H-pyrrolo(2,3-b)pyridine | C7H5FN2 | CID 11297998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Azaindole 98 271-63-6 [sigmaaldrich.com]
- 6. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-FLUORO-7-AZAINDOLE | 640735-23-5 [chemicalbook.com]
- 8. 5-Hydroxy-7-azaindole, CasNo.98549-88-3 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 9. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-HYDROXY-7-AZAINDOLE(74420-02-3) 1H NMR [m.chemicalbook.com]
- 11. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
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